molecular formula C21H22N4O3 B7684014 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole

5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B7684014
M. Wt: 378.4 g/mol
InChI Key: VCOCCJQVELBFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole' involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde with m-tolylhydrazine to form 5-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole.

Starting Materials
4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde, m-tolylhydrazine

Reaction
Step 1: Dissolve 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde in ethanol., Step 2: Add m-tolylhydrazine to the solution and heat the mixture under reflux for 6 hours., Step 3: Cool the reaction mixture to room temperature and filter the precipitate., Step 4: Wash the precipitate with ethanol and dry it under vacuum to obtain the final product.

properties

IUPAC Name

3-(3-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-8-10-24(11-9-14)18-7-6-17(13-19(18)25(26)27)21-22-20(23-28-21)16-5-3-4-15(2)12-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCCJQVELBFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC(=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

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